molecular formula C23H21FN4OS B2483392 1-(3-cyano-6-fluoroquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide CAS No. 1207012-85-8

1-(3-cyano-6-fluoroquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide

Cat. No.: B2483392
CAS No.: 1207012-85-8
M. Wt: 420.51
InChI Key: OZVMNRVGAUQAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-cyano-6-fluoroquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a quinoline moiety with a piperidine ring and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a series of reactions, including cyclization and functional group transformations.

    Introduction of the Cyano and Fluoro Groups: The cyano and fluoro groups are introduced through nucleophilic substitution reactions.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.

    Coupling with the Carboxamide Group: The final step involves coupling the piperidine derivative with the carboxamide group using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyano-6-fluoroquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield reduced forms of the compound with fewer double bonds or functional groups.

Scientific Research Applications

1-(3-cyano-6-fluoroquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Pharmaceutical Research: It is used in the development of new drugs and as a lead compound for drug discovery.

    Biological Studies: The compound is used in biological assays to study its effects on various biological targets and pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carboxylic acid: This compound shares the quinoline and piperidine core but lacks the carboxamide group.

    1-(3-cyano-6-fluoroquinolin-4-yl)-N-phenylpiperidine-4-carboxamide: This compound is similar but lacks the methylsulfanyl group on the phenyl ring.

Uniqueness

1-(3-cyano-6-fluoroquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide is unique due to the presence of the methylsulfanyl group on the phenyl ring, which may confer distinct biological activities and properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3-methylsulfanylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4OS/c1-30-19-4-2-3-18(12-19)27-23(29)15-7-9-28(10-8-15)22-16(13-25)14-26-21-6-5-17(24)11-20(21)22/h2-6,11-12,14-15H,7-10H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVMNRVGAUQAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.